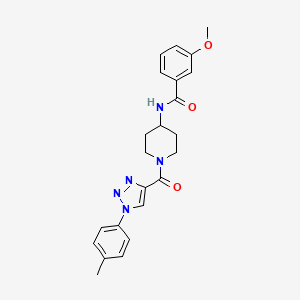

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound notable for its unique molecular structure and potential applications in various scientific domains such as chemistry, biology, medicine, and industry. The compound's structure, featuring a combination of methoxy, benzamide, triazole, and piperidine groups, allows it to engage in diverse chemical reactions and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step reactions combining various reagents and intermediates. Key synthetic routes may include:

Formation of the Triazole Ring: : The triazole ring can be constructed via Huisgen cycloaddition, where an azide reacts with an alkyne.

Coupling with Piperidine: : The resulting triazole can be coupled with piperidine under specific reaction conditions, often utilizing coupling agents like EDCI or DCC.

Benzamide Derivation: : Finally, the triazole-piperidine intermediate can be reacted with 3-methoxybenzoyl chloride to form the target benzamide compound, typically in the presence of a base like triethylamine.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each reaction step to ensure high yield and purity. This includes refining reaction conditions (temperature, solvent, time), using efficient catalysts, and implementing rigorous purification processes such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions including:

Oxidation: : It may react with oxidizing agents, potentially converting the methoxy or piperidine groups.

Reduction: : Reduction of the triazole ring or amide functionalities can be performed using agents like LiAlH4.

Substitution: : Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides, Grignard reagents.

Major Products Formed

Oxidation Products: : Carboxylic acids, ketones.

Reduction Products: : Alcohols, amines.

Substitution Products: : Varied depending on the substituents involved.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have shown their ability to induce apoptosis in cancer cells. In one study, a synthesized triazole derivative displayed an IC50 value of 0.99 µM against the BT-474 breast cancer cell line, indicating potent anticancer properties .

Antimicrobial Properties

Triazole compounds have been extensively studied for their antimicrobial activities. They often exhibit effectiveness against a range of pathogens due to their ability to inhibit fungal and bacterial growth. The specific compound may share similar properties, making it a candidate for further exploration in antimicrobial therapies.

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Research into related piperidine derivatives has indicated their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Synthesis Methodologies

The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step synthetic routes:

- Formation of the Triazole Ring : This is often achieved through click chemistry techniques, using azides and alkynes under copper-catalyzed conditions.

- Piperidine Functionalization : Subsequent reactions introduce the piperidine moiety through nucleophilic substitution.

- Final Coupling : The final step usually involves coupling the triazole derivative with the benzamide structure to yield the target compound.

Case Study 1: Cytotoxicity Assays

In vitro studies have been conducted using the MTT assay to evaluate the cytotoxic effects of synthesized triazole derivatives on various cancer cell lines such as HeLa and MCF-7. The results indicated significant growth inhibition correlating with increased concentrations of the compound .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that certain triazole derivatives can disrupt tubulin polymerization, a critical process for cell division in cancer cells. This disruption leads to cell cycle arrest and apoptosis, reinforcing the potential of these compounds as anticancer agents .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, modulating their function.

Pathways Involved: : The compound could influence signaling pathways, metabolic processes, or cellular responses.

Comparación Con Compuestos Similares

Compared to other compounds with similar structures:

Uniqueness: : The specific combination of methoxy, triazole, and benzamide groups confers unique chemical and biological properties.

Similar Compounds

3-methoxybenzamide derivatives.

Triazole-containing piperidine compounds.

Hope this was an engaging read! Curious to hear your thoughts.

Actividad Biológica

3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound with a complex molecular structure that incorporates methoxy, benzamide, triazole, and piperidine functionalities. This unique combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by:

- Methoxy group : Enhances solubility and biological activity.

- Benzamide moiety : Known for various pharmacological properties.

- Triazole ring : Often associated with antifungal and antibacterial activity.

- Piperidine ring : Contributes to the overall pharmacokinetic profile.

Anticancer Activity

Recent studies have focused on the anticancer properties of triazole-containing compounds. For example, a series of triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated some compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer properties.

Case Studies

- Antimicrobial Study : A study on triazole derivatives found that compounds with piperidine moieties showed enhanced activity against Staphylococcus aureus and Escherichia coli. The most active derivatives had MIC values significantly lower than traditional antibiotics like gentamicin .

- Cytotoxicity Evaluation : In a cytotoxicity study involving HEK-293 cells, several triazole derivatives were tested for safety profiles. Compounds similar to this compound displayed low toxicity levels while maintaining high biological activity .

Data Tables

| Activity Type | Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Triazole Derivative A | 2.18 | Effective against M. tuberculosis |

| Antimicrobial | Triazole Derivative B | 3.73 | Active against Gram-positive bacteria |

| Cytotoxicity | Triazole Derivative C | 5.00 | Low toxicity on HEK-293 cells |

| Anticancer | Triazole Derivative D | 8.00 | Induces apoptosis in cancer cells |

Propiedades

IUPAC Name |

3-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-16-6-8-19(9-7-16)28-15-21(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-4-3-5-20(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZDNUNIYOEIFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.